molecular formula C26H22N2O5S2 B12150187 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12150187
M. Wt: 506.6 g/mol
InChI Key: BZXRXDJOXUYCER-UHFFFAOYSA-N
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Description

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione is a complex organic compound that features a unique combination of functional groups, including a benzothiazole, a thiophene, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and thiophene intermediates, followed by their coupling with a pyrrolidine derivative. Key steps may include:

    Formation of Benzothiazole Intermediate: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde.

    Thiophene Synthesis: Thiophene derivatives can be synthesized via the Paal-Knorr synthesis or by the Gewald reaction.

    Coupling Reactions: The final coupling of the benzothiazole and thiophene intermediates with the pyrrolidine derivative is typically carried out under basic conditions using reagents such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group on the benzothiazole ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: NaBH4, LiAlH4.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating diseases such as cancer, infections, or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties. Its combination of functional groups may impart desirable characteristics such as enhanced stability, conductivity, or reactivity.

Mechanism of Action

The mechanism of action of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Properties

Molecular Formula

C26H22N2O5S2

Molecular Weight

506.6 g/mol

IUPAC Name

4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-propoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H22N2O5S2/c1-3-12-33-16-8-6-15(7-9-16)22-21(23(29)19-5-4-13-34-19)24(30)25(31)28(22)26-27-18-11-10-17(32-2)14-20(18)35-26/h4-11,13-14,22,30H,3,12H2,1-2H3

InChI Key

BZXRXDJOXUYCER-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)OC)O)C(=O)C5=CC=CS5

Origin of Product

United States

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